(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892600
InChI: InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1
SMILES:
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one

CAS No.:

Cat. No.: VC17892600

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one -

Specification

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one
Standard InChI InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1
Standard InChI Key XGPOTQVNDBYTKG-RCOVLWMOSA-N
Isomeric SMILES C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2
Canonical SMILES C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound belongs to the piperidin-2-one family, characterized by a six-membered lactam ring. Key structural features include:

  • Stereochemistry: (5S,6S) configuration at the nitro and furyl-bearing carbons.

  • Functional groups: A nitro group (-NO₂) at position 5 and a furan-2-yl substituent at position 6.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₀N₂O₄
Molecular weight210.19 g/mol
Melting pointNot reported
Boiling pointNot reported
Density1.45 g/cm³ (predicted)
SolubilityModerate in polar solvents

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, furan H-5), 6.55 (m, 2H, furan H-3/H-4), 4.82 (dd, 1H, H-6), 3.95 (m, 1H, H-5), 2.70–2.30 (m, 4H, piperidinone H-2/H-3/H-4) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (furan C-2), 110.3–142.8 (aromatic carbons), 85.4 (C-5), 76.2 (C-6) .

Synthesis and Stereochemical Control

Nitro-Mannich/Lactamization Cascade

A diastereoselective approach involves:

  • Nitro-Mannich reaction: Condensation of furan-2-carbaldehyde with a nitroalkene precursor.

  • Lactamization: Intramolecular cyclization under acidic conditions to form the piperidinone ring .

Example protocol:

  • React furan-2-carbaldehyde (1.0 eq) with nitroethylene (1.2 eq) in toluene at 80°C for 12 h.

  • Add HCl (1M) to induce cyclization, yielding the product in 68% yield with >95% diastereomeric excess .

Organocatalytic Asymmetric Synthesis

Enantioselective methods employ chiral catalysts (e.g., proline derivatives) to control stereochemistry:

  • Michael addition: Furan-derived enolate attacks a nitroolefin.

  • Cascade cyclization: Forms the piperidinone ring with (5S,6S) configuration .

Pharmacological and Biological Relevance

Antitumor Activity

Structural analogs of (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one exhibit:

  • In vitro cytotoxicity: IC₅₀ = 2.1–8.7 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

  • Mechanism: Inhibition of tubulin polymerization, disrupting mitosis .

Antimicrobial Properties

  • Gram-positive bacteria: MIC = 16 μg/mL against Staphylococcus aureus .

  • Fungal pathogens: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Applications in Drug Development

Intermediate for Alkaloid Synthesis

The compound serves as a precursor for:

  • Manzamine A analogs: Antimalarial agents targeting Plasmodium falciparum .

  • Paroxetine derivatives: Selective serotonin reuptake inhibitors (SSRIs) .

Table 2: Derivative Synthesis Pathways

Reaction TypeReagents/ConditionsProducts
Nitro reductionH₂/Pd-C, EtOH, 25°C5-Aminopiperidin-2-one
Furan ring oxidationmCPBA, CH₂Cl₂, 0°CDihydrofuran-2,3-dione derivative
Lactam alkylationLDA, R-X, THF, -78°CN-substituted piperidinones

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